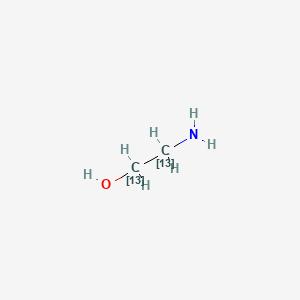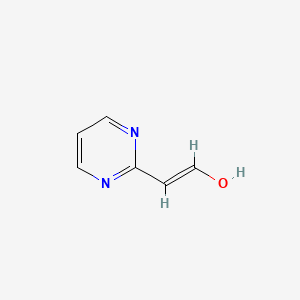
Ethanolamine-13C2
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanolamine-13C2 can be synthesized through the reaction of isotopically labeled ethylene oxide (13C2) with ammonia. The reaction typically occurs under controlled conditions to ensure the incorporation of the 13C2 label into the ethanolamine molecule. The reaction can be represented as follows:
HO13CH213CH2O+NH3→HO13CH213CH2NH2
Industrial Production Methods
Industrial production of this compound involves the use of isotopically labeled starting materials and specialized equipment to handle and purify the product. The process includes steps such as distillation and crystallization to achieve high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Ethanolamine-13C2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aminoacetaldehyde and further to glycine.
Reduction: It can be reduced to form ethylamine.
Substitution: It can undergo nucleophilic substitution reactions to form derivatives such as N-alkylated ethanolamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides (R-X) are used under basic conditions.
Major Products Formed
Oxidation: Glycine and aminoacetaldehyde.
Reduction: Ethylamine.
Substitution: N-alkylated ethanolamines.
Scientific Research Applications
Ethanolamine-13C2 is used in various scientific research applications, including:
Chemistry: It is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: It is used in metabolic studies to trace the incorporation of ethanolamine into biological molecules such as phospholipids.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs containing ethanolamine moieties.
Industry: It is used in the production of surfactants and emulsifiers.
Mechanism of Action
Ethanolamine-13C2 exerts its effects through its incorporation into biological molecules. It is a component of phosphatidylethanolamine, a key phospholipid in cell membranes. The incorporation of the 13C2 label allows for detailed studies of metabolic pathways and molecular interactions. This compound targets various molecular pathways, including those involved in membrane synthesis and signaling .
Comparison with Similar Compounds
Similar Compounds
Ethanolamine-13C2 Hydrochloride: Similar in structure but includes a hydrochloride group.
Ethanolamine-15N: Labeled with nitrogen-15 instead of carbon-13.
Ethanolamine-2-13C: Labeled with a single carbon-13 isotope.
Uniqueness
This compound is unique due to its dual carbon-13 labeling, which provides enhanced sensitivity and resolution in NMR studies compared to single-labeled or nitrogen-labeled analogs. This makes it particularly valuable in detailed structural and metabolic studies .
Properties
IUPAC Name |
2-amino(1,2-13C2)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAXFHJVJLSVMW-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2]O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745658 | |
| Record name | 2-Amino(~13~C_2_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
63.069 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143557-81-7 | |
| Record name | 2-Amino(~13~C_2_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 143557-81-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is ethanolamine-13C2 used to study phosphatidylethanolamine synthesis in the lymphomatous liver?
A1: this compound serves as a valuable tracer molecule in this study. By introducing this labeled form of ethanolamine, researchers can track its incorporation into downstream metabolites like phosphoethanolamine and ultimately, phosphatidylethanolamine. This allows for the kinetic analysis of the enzymatic reactions involved in this pathway. The use of 13C NMR spectroscopy enables the detection and quantification of the 13C-labeled metabolites in liver extracts. This approach provides direct insights into the metabolic flux through the phosphatidylethanolamine synthesis pathway in both normal and lymphomatous liver tissues [].
Q2: What were the key findings related to phosphatidylethanolamine synthesis in lymphomatous livers using this compound?
A2: The study utilizing this compound revealed significant differences in phosphatidylethanolamine synthesis between normal and lymphomatous mouse livers. The research demonstrated that while normal livers appear to have sufficient ethanolamine supply for this pathway, lymphomatous livers exhibit lower activities of ethanolamine kinase and PE:CTP cytidylyltransferase, enzymes crucial for phosphatidylethanolamine production []. Interestingly, there was also evidence suggesting increased activity of the ethanolamine base-exchange enzyme in the lymphomatous livers, highlighting potential alternative synthesis routes in these cells [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B569401.png)
![5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B569404.png)

![1-[4-[2-Dimethylamino)ethoxy]phenyl]-2-phenyl-1-butanone Hydrochloride](/img/structure/B569407.png)

